![molecular formula C11H16BrNO4S B11767337 (2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate CAS No. 80629-46-5](/img/structure/B11767337.png)
(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R,6S)-6-bromo-6-((R)-1-hydroxyethyl)-3,3-diméthyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate de méthyle est un composé organique complexe avec une structure bicyclique unique. Ce composé est d'un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2S,5R,6S)-6-bromo-6-((R)-1-hydroxyethyl)-3,3-diméthyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate de méthyle implique généralement plusieurs étapes, notamment la formation du noyau bicyclique et la fonctionnalisation subséquente. Les étapes clés incluent souvent :
Formation du noyau bicyclique : Ceci peut être obtenu par une réaction de cyclisation impliquant un précurseur approprié.
Bromation : Introduction de l'atome de brome à la position souhaitée en utilisant des agents bromants tels que la N-bromosuccinimide (NBS).
Hydroxylation : Introduction du groupe hydroxyle en utilisant des réactifs comme le tétroxyde d'osmium (OsO4) ou d'autres agents hydroxylants.
Estérification : Formation du groupe ester méthylique par des réactions d'estérification.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
(2S,5R,6S)-6-bromo-6-((R)-1-hydroxyethyl)-3,3-diméthyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en aldéhyde en utilisant des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : L'atome de brome peut être réduit en atome d'hydrogène en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrure de lithium et d'aluminium (LiAlH4)
Substitution : Nucléophiles tels que l'azoture de sodium (NaN3), le méthylate de sodium (NaOMe)
Principaux produits
Oxydation : Cétones ou aldéhydes
Réduction : Composés débromés
Substitution : Composés avec des groupes fonctionnels substitués
Applications de la recherche scientifique
(2S,5R,6S)-6-bromo-6-((R)-1-hydroxyethyl)-3,3-diméthyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent antibiotique ou antiviral en raison de sa structure unique et de ses groupes fonctionnels.
Études biologiques : Utilisé dans la recherche pour comprendre son interaction avec les molécules biologiques et les voies.
Applications industrielles : Utilisation potentielle dans la synthèse d'autres composés organiques complexes et en tant que précurseur dans la fabrication pharmaceutique.
Mécanisme d'action
Le mécanisme d'action du (2S,5R,6S)-6-bromo-6-((R)-1-hydroxyethyl)-3,3-diméthyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité et conduisant à l'effet biologique souhaité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
(2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibiotic or antiviral agent due to its unique structure and functional groups.
Biological Studies: Used in research to understand its interaction with biological molecules and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and as a precursor in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of (2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pénicilline : Structure bicyclique similaire avec un atome de soufre.
Céphalosporines : Une autre classe d'antibiotiques β-lactames avec une structure de base similaire.
Carbapénèmes : Antibiotiques à large spectre avec une structure bicyclique.
Unicité
(2S,5R,6S)-6-bromo-6-((R)-1-hydroxyethyl)-3,3-diméthyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate de méthyle est unique en raison de sa stéréochimie spécifique et de ses groupes fonctionnels, qui peuvent conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
80629-46-5 |
|---|---|
Formule moléculaire |
C11H16BrNO4S |
Poids moléculaire |
338.22 g/mol |
Nom IUPAC |
methyl (2S,5R,6S)-6-bromo-6-[(1R)-1-hydroxyethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H16BrNO4S/c1-5(14)11(12)8(16)13-6(7(15)17-4)10(2,3)18-9(11)13/h5-6,9,14H,1-4H3/t5-,6+,9-,11+/m1/s1 |
Clé InChI |
MZTLZEMREVFOOE-JUQFDLSGSA-N |
SMILES isomérique |
C[C@H]([C@]1([C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)OC)Br)O |
SMILES canonique |
CC(C1(C2N(C1=O)C(C(S2)(C)C)C(=O)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


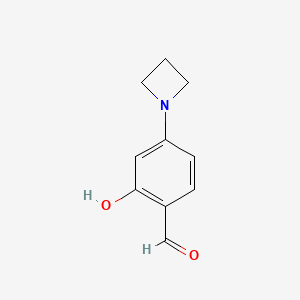

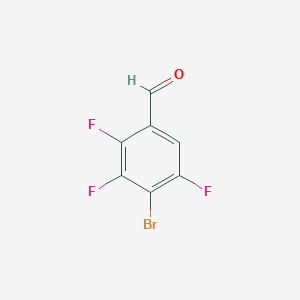
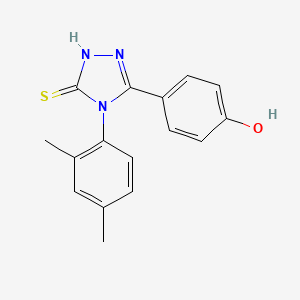
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
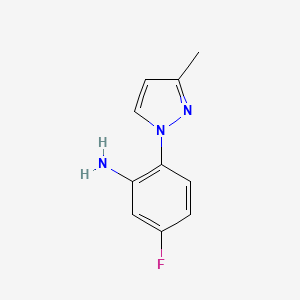
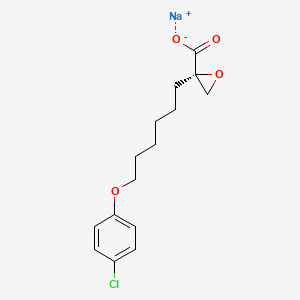
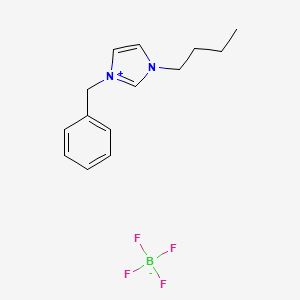
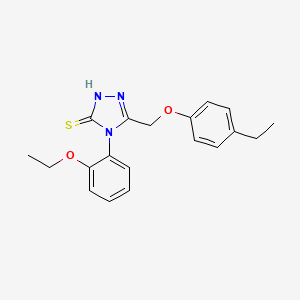
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![5-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11767344.png)

